Structural and Electronic Differentiation Relative to Non‑Nitro and Primary Amide Analogs
4‑Bromo‑N,N‑dimethyl‑2‑nitrobenzamide is differentiated from the non‑nitro analog 4‑bromo‑N,N‑dimethylbenzamide (CAS 18469‑37‑9) by the presence of an ortho‑nitro group, which introduces strong electron‑withdrawing character and alters the compound’s three‑dimensional conformation. Computed property comparisons show a XLogP3 of 2.1 for the target compound [1] versus 1.54 for 4‑bromo‑N,N‑dimethylbenzamide . The topological polar surface area increases from 20.3 Ų in the non‑nitro analog to 66.1 Ų in the target compound, reflecting enhanced polarity and altered membrane‑permeability potential [1]. Relative to 4‑bromo‑2‑nitrobenzamide (CAS 1152237‑09‑6), the N,N‑dimethylamide group removes the hydrogen‑bond donor capacity present in the primary amide, reducing hydrogen‑bond donor count from 1 to 0 and thereby changing solubility and target‑binding interactions .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 4‑Bromo‑N,N‑dimethylbenzamide (CAS 18469‑37‑9): XLogP3 = 1.54 |
| Quantified Difference | ΔXLogP3 = 0.56 (36% increase) |
| Conditions | Computed by XLogP3 3.0 (PubChem) and Hit2Lead (ChemDiv) |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and blood‑brain barrier penetration in cellular assays, while the altered polar surface area impacts oral bioavailability predictions, making the compound suitable for different stages of drug‑discovery pipelines.
- [1] PubChem. (2024). Compound Summary for CID 66603587: 4-bromo-N,N-dimethyl-2-nitrobenzamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/29378-78-7 View Source
